Carbidopa Ethyl Ester Hydrochloride Salt
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H19ClN2O4 |
|---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C12H18N2O4.ClH/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8;/h4-6,14-16H,3,7,13H2,1-2H3;1H |
InChI Key |
RDZNHZDWWRBLCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN.Cl |
Origin of Product |
United States |
Contextualization Within the Class of Aromatic L Amino Acid Decarboxylase Inhibitor Analogues
Carbidopa (B1219) Ethyl Ester Hydrochloride Salt is an analogue of Carbidopa, a well-established inhibitor of the enzyme Aromatic L-amino Acid Decarboxylase (AADC). AADC plays a crucial role in the biosynthesis of neurotransmitters by catalyzing the decarboxylation of aromatic L-amino acids. For instance, it converts L-DOPA to dopamine (B1211576) and 5-HTP to serotonin. Inhibitors of this enzyme, such as Carbidopa, are vital in therapeutic applications, most notably in the treatment of Parkinson's disease, where they are co-administered with L-DOPA. wikipedia.org
By inhibiting peripheral AADC, Carbidopa prevents the premature conversion of L-DOPA to dopamine in the bloodstream, allowing more L-DOPA to cross the blood-brain barrier where it can be converted to dopamine in the brain. wikipedia.org Carbidopa analogues, including the ethyl ester, are synthesized for research purposes to explore and potentially refine the properties of the parent compound. These analogues are instrumental in studies aimed at understanding the structure-activity relationships of AADC inhibitors, developing new drug delivery systems, and investigating the metabolic pathways of these therapeutic agents.
Rationale for Esterification and Salt Formation in Chemical Studies
The transformation of Carbidopa (B1219) into its ethyl ester hydrochloride salt is a deliberate chemical modification designed to alter its physicochemical properties for research applications. This process involves two key steps: esterification and salt formation.
Esterification: The conversion of the carboxylic acid group of Carbidopa into an ethyl ester is a common strategy in medicinal chemistry to create a "prodrug." A prodrug is an inactive or less active compound that is metabolized into the active form within the body. In the context of Carbidopa, esterification can:
Enhance Lipophilicity: The addition of the ethyl group generally increases the molecule's lipid solubility. This can be advantageous in research for studying the compound's ability to cross biological membranes.
Investigate Metabolic Stability: Studying the hydrolysis of the ester back to the active Carbidopa by esterase enzymes in biological systems provides valuable data on the compound's metabolic fate and potential for controlled release of the active drug.
Salt Formation: The formation of a hydrochloride salt is a standard practice for several reasons:
Improve Stability: Hydrochloride salts are often more stable and have a longer shelf life than their free base counterparts, which is crucial for the reliability of research chemicals.
Increase Aqueous Solubility: The salt form can significantly enhance the water solubility of the compound, facilitating its use in aqueous buffers for a wide range of biochemical assays and in vitro studies.
Standardize Purity: Salt formation is a key step in the purification process of many organic compounds, allowing for the isolation of a crystalline solid with a well-defined stoichiometry and high purity.
Overview of Academic Research Trajectories for the Compound
Established Synthetic Pathways to Carbidopa Ethyl Ester and its Hydrochloride Salt
The primary route to Carbidopa Ethyl Ester involves the transformation of Methyldopa (B1676449) Ethyl Ester. This process is characterized by the introduction of a hydrazine (B178648) moiety at the alpha-position of the amino acid ester. Subsequently, the formation of the hydrochloride salt is achieved through treatment with hydrochloric acid, a common practice for enhancing the stability and solubility of amine-containing compounds. organic-chemistry.org
Oxaziridine-Mediated Amination of Methyldopa Ethyl Ester
A key synthetic strategy for the formation of Carbidopa Ethyl Ester is the electrophilic amination of Methyldopa Ethyl Ester using an oxaziridine (B8769555) reagent. nih.gov Oxaziridines are three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom, and they can act as effective nitrogen-transfer agents. acs.org In this reaction, the lone pair of electrons on the nitrogen atom of Methyldopa Ethyl Ester nucleophilically attacks the electrophilic nitrogen of the oxaziridine ring. This results in the formation of a new nitrogen-nitrogen bond, yielding the corresponding α-hydrazino ester. The choice of the oxaziridine is critical, with N-alkoxycarbonyl oxaziridines often being employed to yield a protected hydrazine intermediate. nih.gov The reaction is typically carried out in an organic solvent, with chlorinated solvents such as dichloromethane (B109758) and ethylene (B1197577) dichloride being noted for their efficacy. nih.gov
Hydrolysis of Imine Ester Intermediates
The term "imine ester intermediate" as described in some patent literature is likely a reference to a precursor of the final hydrazine product, or potentially a misnomer for the hydrazine derivative itself. In the context of the oxaziridine-mediated reaction, the direct product is an α-hydrazino ester. However, if an alternative pathway involving the reaction of a carbonyl compound with a hydrazine were employed, an imine-like hydrazone would be formed, which would then require reduction to the hydrazine.
Reaction Mechanisms and Stereochemical Considerations in Synthesis
The synthesis of Carbidopa, and by extension its ethyl ester intermediate, is of significant interest from a stereochemical perspective, as the desired therapeutic agent is the (S)-enantiomer. The amination of the α-carbon of Methyldopa Ethyl Ester creates a new chiral center. Therefore, controlling the stereochemical outcome of this reaction is paramount.
While the direct oxaziridine-mediated amination of Methyldopa Ethyl Ester lacks extensive documentation regarding its stereocontrol, analogous enantioselective syntheses of L-Carbidopa precursors have been developed. One such approach involves the highly enantioselective α-amination of an acyclic β-ketoester using a chiral catalyst system composed of europium triflate and (R,R)-diphenyl-pybox. nih.govacs.org This method, while employing a different aminating agent (di-tert-butyl azodicarboxylate), highlights the feasibility of achieving high stereoselectivity through the use of chiral Lewis acid catalysts. The catalyst forms a chiral complex with the substrate, directing the approach of the aminating agent to one face of the molecule, thereby favoring the formation of one enantiomer over the other.
The mechanism of the oxaziridine-mediated amination involves the nucleophilic attack of the amine on the nitrogen of the oxaziridine ring. The stereochemical outcome of this reaction, if not chirally controlled, would result in a racemic mixture of (R)- and (S)-Carbidopa Ethyl Ester. To obtain the desired (S)-enantiomer, either a chiral oxaziridine reagent, a chiral catalyst, or a subsequent resolution step would be necessary.
Optimization of Synthetic Reaction Conditions and Parameters
The efficiency and yield of the synthesis of Carbidopa Ethyl Ester are highly dependent on the reaction conditions. The optimization of parameters such as the solvent system, temperature, and pH is crucial for maximizing product formation and minimizing side reactions.
Solvent System Evaluation in Chemical Synthesis
The choice of solvent can significantly influence the rate and selectivity of the oxaziridine-mediated amination reaction. Solvents that can effectively solvate the reactants and intermediates without participating in side reactions are preferred. For the amination of primary amines with diethylketomalonate-derived oxaziridine, toluene (B28343) and dichloromethane have been shown to provide optimal results depending on the specific substrate. organic-chemistry.org In the synthesis of Carbidopa, chlorinated solvents like methylene (B1212753) dichloride and ethylene dichloride have been identified as suitable, as they provide good solubility for the methyldopa ester and the resulting intermediate. nih.gov
Table 1: Solvent Effects on a Model Electrophilic Amination Reaction
| Solvent | Relative Rate | Selectivity (N-amination vs. O-transfer) |
|---|---|---|
| Toluene | 1.0 | High |
| Dichloromethane | 1.2 | High |
| Tetrahydrofuran | 0.8 | Moderate |
| Acetonitrile | 0.7 | Moderate |
Note: This table is illustrative and based on general findings for electrophilic aminations; specific data for Carbidopa Ethyl Ester synthesis is not publicly available.
Temperature and pH Control in Reaction Progression
Temperature is a critical parameter in the synthesis of Carbidopa Ethyl Ester. The oxaziridine-mediated amination is often conducted at controlled, and sometimes reduced, temperatures to minimize side reactions and prevent the degradation of the thermally sensitive oxaziridine reagent. nih.gov For the synthesis of Carbidopa intermediates, reaction temperatures are typically maintained below 40 °C. nih.gov
The subsequent hydrolysis of the ester to form Carbidopa is an acid-catalyzed process, and as such, pH plays a crucial role. The reaction is carried out in an acidic medium, typically using hydrochloric acid, and often at elevated temperatures to drive the reaction to completion. princeton.edu The rate of hydrolysis of imines and related compounds is known to be pH-dependent, with acid catalysis significantly accelerating the reaction. researchgate.net In the final step of Carbidopa synthesis, after hydrolysis, the pH is adjusted to the isoelectric point of the amino acid (around 3.5) to induce precipitation of the product. princeton.edu
Table 2: Influence of Temperature on a Model Amination Reaction Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 | 24 | 75 |
| 25 (Room Temp) | 12 | 85 |
| 40 | 8 | 82 (with increased byproducts) |
Note: This table is illustrative and based on general findings for electrophilic aminations; specific data for Carbidopa Ethyl Ester synthesis is not publicly available.
Derivatization Strategies and Synthesis of Analogues
The synthesis and derivatization of carbidopa and its analogues, including the ethyl ester, are crucial for the development of new chemical entities and analytical methods. Strategies primarily focus on the reactive hydrazine and catechol functionalities of the carbidopa molecule.
One significant approach to synthesizing carbidopa involves the reaction of α-methyldopa esters with oxaziridine to form a methyldopa imines ester, which is then hydrolyzed to yield carbidopa. google.comgoogle.com This method is notable as it can utilize α-methyldopa ethyl ester as a starting material, indicating a direct synthetic pathway to carbidopa from an ethyl ester precursor. The reaction is typically carried out in a solvent like dichloromethane or ethylene dichloride at temperatures below 40°C to minimize side reactions and improve product yield. google.comgoogle.com
Derivatization of the carbidopa structure itself often targets the hydrazine group for applications in analytical quantification. Due to the polar and often unstable nature of carbidopa, derivatization can produce a less polar and more stable molecule suitable for techniques like liquid chromatography-mass spectrometry (LC-MS/MS). rug.nlnih.gov A common derivatizing reagent is 2,4-pentanedione (acetylacetone), which reacts with the hydrazine moiety under acidic conditions (pH below 5.5) and elevated temperatures (around 40°C) to form a 3,5-dimethylpyrazole (B48361) derivative. rug.nl This reaction is efficient, with maximum yield often achieved within an hour. rug.nl Another reagent used for derivatization is fluorescamine, which reacts with the primary amine of the hydrazine group. nih.gov This strategy has been successfully employed for the simultaneous determination of levodopa (B1675098) and carbidopa in biological plasma. nih.gov
These derivatization techniques, while primarily used for analytical purposes, demonstrate how the carbidopa scaffold can be chemically modified. Such reactions could be applied to Carbidopa Ethyl Ester to synthesize a variety of analogues with potentially altered physicochemical properties. The synthesis of other ester analogues, such as the carbidopa methyl ester, has also been documented. google.com
Chemical Stability and Degradation Pathways Under Laboratory Conditions
The chemical stability of this compound is influenced by its structural similarity to both carbidopa and other amino acid esters, such as L-DOPA ethyl ester. The primary pathways of degradation under laboratory conditions are expected to be hydrolysis of the ethyl ester and degradation of the core carbidopa structure.
Hydrolysis of the Ester Linkage: Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or alkali. chemguide.co.uk L-DOPA ethyl ester, a structurally related compound, is known to be highly sensitive to moisture and readily undergoes hydrolysis. google.com This suggests that this compound would also be susceptible to hydrolysis, reverting to carbidopa and ethanol, particularly in aqueous solutions or in the presence of moisture. The rate of hydrolysis can be influenced by factors such as pH and temperature. nih.gov
Degradation of the Carbidopa Moiety: The carbidopa molecule itself is known to be unstable under certain conditions. rug.nlnih.gov Its degradation is a significant concern in liquid formulations. A primary degradation pathway for carbidopa involves the formation of 3,4-dihydroxyphenylacetone (B24149) (DHPA) and hydrazine, a potentially toxic compound. google.com This degradation is believed to occur in equimolar amounts. google.com The stability of carbidopa in solution is highly dependent on pH, with increased degradation observed at higher pH levels. The presence of metal ions can also catalyze the degradation of carbidopa. google.com To mitigate this, chelating agents are sometimes used in formulations. google.com
Forced degradation studies on carbidopa in pharmaceutical formulations have provided insight into its stability under various stress conditions. These studies are essential for developing stability-indicating analytical methods. researchgate.netthepharmajournal.com The stability of carbidopa in solution can be enhanced by storage at lower temperatures. For instance, a study showed that carbidopa in solution degraded by 2% at 25°C but was stable for up to 24 hours when stored at 10°C.
The following tables summarize stability data for carbidopa from various studies, which can be considered indicative of the stability profile of its ethyl ester derivative.
| Time | Percentage Degradation |
|---|---|
| 4 days | < 5% |
| 7 days | < 5% |
| 9 days | < 10% |
| 30 days | < 10% |
| 250 days | < 5% |
| Time | Percentage Degradation |
|---|---|
| 30 days | < 5% |
| 360 days | < 5% |
Data in the tables are based on studies of carbidopa in various liquid formulations. google.comgoogle.com
Chromatographic Techniques for Compound Analysis and Purity Assessment
Chromatographic methods are central to separating Carbidopa Ethyl Ester Hydrochloride from potential impurities and related substances, allowing for precise quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Carbidopa and its derivatives. A robust HPLC method enables the accurate determination of the compound's purity and the quantification of any impurities. Method development for Carbidopa Ethyl Ester Hydrochloride would be based on established procedures for Carbidopa, with adjustments to account for the ethyl ester group's influence on polarity and retention time.
A typical reversed-phase HPLC (RP-HPLC) method is developed and validated according to International Conference on Harmonisation (ICH) guidelines. nih.gov The method's validation ensures it is specific, linear, accurate, precise, and robust. dergipark.org.tr Key validation parameters include linearity over a specified concentration range, precision (repeatability and intermediate precision), accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ). dergipark.org.trdergipark.org.tr
For instance, a method for the simultaneous analysis of Levodopa and Carbidopa utilized a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, demonstrating good resolution and peak shape. dergipark.org.tr The retention times for Levodopa and Carbidopa were found to be approximately 2.9 and 5.0 minutes, respectively, under specific isocratic conditions. dergipark.org.tr Given that Carbidopa Ethyl Ester is more lipophilic than Carbidopa, a longer retention time would be anticipated under similar conditions, or the mobile phase composition would be adjusted (e.g., by increasing the organic modifier content) to ensure a suitable run time. ijpsr.com
Table 1: Illustrative HPLC Method Parameters for Carbidopa Ethyl Ester Hydrochloride Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or Isocratic mixture of aqueous buffer (e.g., Phosphate Buffer, pH 2.5-3.8) and an organic modifier (e.g., Acetonitrile or Methanol) dergipark.org.trijpsr.com |
| Flow Rate | 1.0 - 1.5 mL/min nih.govdergipark.org.tr |
| Column Temperature | 35.0 °C nih.gov |
| Detection Wavelength | 280 nm nih.gov |
| Injection Volume | 30 µL nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for both the definitive structural confirmation and highly sensitive quantification of Carbidopa Ethyl Ester Hydrochloride. chromatographyonline.com This technique is particularly valuable for identifying impurities and degradation products, even at trace levels.
In LC-MS/MS analysis, the compound is first separated chromatographically before being ionized, typically using electrospray ionization (ESI). mdpi.comresearchgate.net The resulting molecular ion ([M+H]+) is then subjected to fragmentation, and specific fragment ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. mdpi.comoaji.net For Carbidopa, the transition of the protonated molecule at m/z 227 to a characteristic product ion at m/z 181 is often monitored. oaji.net For Carbidopa Ethyl Ester Hydrochloride (molecular weight of the free base: 254.28 g/mol ), one would expect to monitor the transition from the protonated molecule at m/z 255 to specific fragment ions.
A validated ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in human plasma highlights the utility of this approach. nih.gov Such methods demonstrate excellent linearity, precision, and accuracy, with the ability to quantify compounds at ng/mL levels. oaji.netnih.gov
Table 2: Representative LC-MS/MS Parameters for Carbidopa Ethyl Ester Hydrochloride
| Parameter | Condition |
|---|---|
| Chromatography System | UHPLC/HPLC mdpi.comnih.gov |
| Column | Kinetex PFP or Biphenyl, HILIC mdpi.comoaji.netresearchgate.net |
| Mobile Phase A | 0.1% Formic Acid in Water mdpi.com |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile mdpi.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode mdpi.com |
| MS Detection | Triple Quadrupole Mass Spectrometer mdpi.com |
| Scan Mode | Multiple Reaction Monitoring (MRM) mdpi.comoaji.net |
| Parent Ion (Q1) for Carbidopa Ethyl Ester | m/z 255 [M+H]+ (Predicted) |
| Product Ion (Q3) for Carbidopa Ethyl Ester | To be determined via infusion and fragmentation studies |
Electrochemical Analytical Approaches
Electrochemical methods offer a sensitive and often simpler alternative for the analysis of electroactive compounds like Carbidopa and its derivatives. The presence of the easily oxidizable catechol group makes Carbidopa Ethyl Ester Hydrochloride an ideal candidate for electrochemical investigation.
Voltammetric Studies for Compound Characterization
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to study the oxidation and reduction behavior of Carbidopa Ethyl Ester Hydrochloride. These studies provide insights into the compound's redox properties and can be developed into quantitative analytical methods.
Research on Carbidopa has shown that it undergoes oxidation at a glassy carbon electrode. researchgate.net In acidic media, Carbidopa typically exhibits two irreversible oxidation waves, with peak potentials around +0.53 V and +1.02 V versus an Ag/AgCl reference electrode. researchgate.net The first oxidation peak corresponds to the oxidation of the catechol moiety, a process common to many catecholamines. The electrochemical behavior of Carbidopa Ethyl Ester is expected to be very similar, as the primary electroactive center (the catechol ring) remains unchanged. The esterification of the carboxylic acid group is unlikely to significantly alter the oxidation potential of the catechol group.
Modified electrodes, such as those incorporating carbon nanotubes, have been shown to enhance the sensitivity of voltammetric detection for Carbidopa, lowering the oxidation potential and improving the peak current. researchgate.netresearchgate.net DPV methods developed for Carbidopa have demonstrated linear responses over micromolar concentration ranges with low detection limits, making them suitable for determining the compound in various samples. nih.govrsc.org
Table 3: Electrochemical Data for Carbidopa (as a proxy for Carbidopa Ethyl Ester)
| Technique | Parameter | Observed Value (for Carbidopa) | Reference |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Oxidation Peak Potential 1 | ~ +0.53 V (vs. Ag/AgCl) | researchgate.net |
| Cyclic Voltammetry (CV) | Oxidation Peak Potential 2 | ~ +1.02 V (vs. Ag/AgCl) | researchgate.net |
| Differential Pulse Voltammetry (DPV) | Detection Limit | 0.4 - 1.8 µM | researchgate.netnih.gov |
Spectroscopic Investigations for Structural Confirmation and Purity Analysis
Spectroscopic techniques are indispensable for confirming the molecular structure of Carbidopa Ethyl Ester Hydrochloride and assessing its purity.
Infrared (IR) Spectroscopy Applications
Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of Carbidopa Ethyl Ester Hydrochloride will exhibit characteristic absorption bands corresponding to its unique structural features.
The spectrum is expected to show:
O-H Stretching: Broad bands from the catechol hydroxyl groups.
N-H Stretching: Bands corresponding to the hydrazine group and the hydrochloride salt.
C=O Stretching: A strong absorption band characteristic of the ester carbonyl group, typically found in the 1750-1735 cm⁻¹ region for aliphatic esters. orgchemboulder.com This peak is distinct from the carboxylic acid carbonyl of the parent Carbidopa.
Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region from the benzene (B151609) ring.
C-O Stretching: Two or more bands in the 1300-1000 cm⁻¹ region associated with the ester C-O bonds. orgchemboulder.com
ATR-FTIR has been successfully applied to the simultaneous quantitative determination of Levodopa and Carbidopa in tablets by analyzing specific spectral regions, demonstrating its utility beyond simple identification. nih.govresearchgate.net For Carbidopa Ethyl Ester Hydrochloride, this technique serves as a crucial identity test and can be used to quickly screen for the presence of the correct functional groups.
Table 4: Predicted Principal Infrared Absorption Bands for Carbidopa Ethyl Ester Hydrochloride
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| O-H (Phenolic) | ~3500-3200 (Broad) |
| N-H (Hydrazine Salt) | ~3200-2800 |
| C=O (Ester) | ~1750-1735 orgchemboulder.com |
| C=C (Aromatic) | ~1600-1450 |
| C-O (Ester) | ~1300-1000 orgchemboulder.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized technique for the quantitative determination of compounds that possess chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
For Carbidopa and its related compounds, UV-Vis spectroscopy offers a straightforward and cost-effective method for quantification. ijcce.ac.ir However, in mixtures containing multiple absorbing species, such as Levodopa and Entacapone, the overlapping of absorption spectra can present a significant challenge for direct measurement. ijcce.ac.ir To overcome this, derivative spectrophotometry is employed. This technique involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. The resulting derivative spectra can resolve overlapping peaks, allowing for the quantification of individual components at their respective zero-crossing points of the other components. ijcce.ac.ir
Research on the simultaneous determination of Carbidopa in the presence of Levodopa and Entacapone has demonstrated the utility of this approach. The method was found to be linear over a specific concentration range, allowing for precise and accurate quantification. ijcce.ac.ir
Table 1: UV-Vis Spectrophotometric Analysis of Carbidopa
| Parameter | Value |
|---|---|
| Technique | Derivative UV-Vis Spectroscopy |
| Linear Range | 0.25 - 1.7 µg/mL |
| Correlation Coefficient (r²) | 0.998 |
| Within-day Precision (CV%) | < 1.56% |
| Between-day Precision (CV%) | < 1.56% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous elucidation of molecular structures. scilit.comethernet.edu.et It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The key parameters obtained from an NMR spectrum are:
Chemical Shift (δ): This indicates the local electronic environment of a nucleus, providing clues about the type of functional group it is near.
Spin-Spin Coupling (J): This describes the interaction between neighboring nuclei, revealing connectivity within the molecule.
Integration: The area under an NMR signal is proportional to the number of nuclei it represents.
For a compound like this compound, NMR spectroscopy is the definitive method for confirming its chemical structure: Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate hydrochloride. synzeal.comlgcstandards.com By analyzing the ¹H and ¹³C NMR spectra, chemists can verify the presence of all key structural features, including the ethyl ester group, the methyl group, the dihydroxyphenyl ring, and the hydrazine moiety. This technique is a standard requirement for the certification of reference materials, ensuring the identity and purity of the standard. sigmaaldrich.com
Colorimetric Methods for Selective Chemical Detection and Quantification
Colorimetric methods provide a simple, inexpensive, and rapid approach for the selective detection and quantification of specific analytes. researchgate.net These methods are based on a chemical reaction that produces a colored product, where the intensity of the color is proportional to the concentration of the analyte. For Carbidopa, highly selective colorimetric assays have been developed. nih.govmdpi.com
Principles of Selective Condensation Reactions for Detection
The selective detection of Carbidopa, even in the presence of structurally similar compounds like Levodopa, is achieved through a condensation reaction targeting its unique hydrazine functional group (-NHNH₂). nih.govunifi.it This method utilizes an aldehyde, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) or indole-3-carbaldehyde, which reacts specifically with the hydrazine group of Carbidopa in an acidified alcoholic solution. nih.govnih.govnih.gov
The reaction proceeds in two steps: first, the formation of a hydrazone intermediate, which then reacts with a second molecule of the aldehyde to form a distinctly colored aldazine (B74668) product. nih.govresearchgate.net For example, the reaction with vanillin produces a yellow-colored 4-hydroxy-3-methoxybenzaldazine, which has a maximum absorbance (λmax) around 420 nm. nih.govunifi.it Levodopa, which contains a primary amine group but lacks the hydrazine moiety, does not undergo this reaction to form a colored product, thus ensuring the high selectivity of the assay. nih.govresearchgate.net The reaction is typically carried out at an elevated temperature (e.g., 70°C) to ensure completion. nih.gov
Analytical Performance Parameters (Linearity, Precision, Accuracy, Specificity, LOD/LOQ)
The performance of these colorimetric methods has been rigorously validated by assessing key analytical parameters. The use of different aldehydes has been shown to influence the sensitivity of the assay.
Linearity: The methods exhibit excellent linearity over a defined concentration range, meaning the absorbance of the colored product is directly proportional to the Carbidopa concentration.
Precision: The assays are highly reproducible, as indicated by low values for the coefficient of variation (CV%) or relative standard deviation (RSD%). nih.govnih.gov
Accuracy: High recovery percentages demonstrate that the method accurately measures the true concentration of Carbidopa in a sample. nih.gov
Specificity: As described, the reaction chemistry is highly specific to the hydrazine group, preventing interference from co-formulated drugs like Levodopa. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters indicate the lowest concentration of Carbidopa that can be reliably detected and quantified, respectively. Studies show that the choice of aldehyde can significantly enhance sensitivity, with indole-3-carbaldehyde providing a lower LOD compared to vanillin. nih.govmdpi.com
Table 2: Analytical Performance of Colorimetric Method using Vanillin
| Parameter | Value |
|---|---|
| Linear Dynamic Range | 5.00 - 50.0 mg L⁻¹ |
| Reproducibility (CVav%) | 3 - 4% |
| Mean Recovery | ~105% |
| Limit of Detection (LOD) | 0.215 - 0.342 mg L⁻¹ |
Table 3: Analytical Performance of Colorimetric Method using Indole-3-Carbaldehyde
| Parameter | Value |
|---|---|
| Linear Dynamic Range | 10 - 50 mg L⁻¹ |
| Reproducibility (avRSD%) | 2 - 4% |
| Sensitivity | ~50 L g⁻¹ |
Application as a Reference Standard in Analytical Research
This compound serves as a crucial reference standard in pharmaceutical analytical research. synzeal.comscbt.com Reference standards are highly characterized materials used as a benchmark for quality and purity. They are essential for a variety of applications, including:
Analytical Method Development and Validation: Used to develop and validate new analytical methods (e.g., HPLC, UV-Vis) for the quantification of the active pharmaceutical ingredient or its impurities. synzeal.com
Quality Control (QC) Testing: Employed in routine QC testing of pharmaceutical formulations to ensure they meet the required specifications for identity, strength, and purity. sigmaaldrich.com
Identification of Impurities: Serves as a reference point for the identification and quantification of related substances and potential degradation products.
The availability of a well-characterized reference standard like this compound is a prerequisite for regulatory compliance and ensures the reliability and accuracy of analytical data generated in pharmaceutical laboratories. synzeal.comsigmaaldrich.com
Mechanistic Investigations of Biochemical Interactions at the Molecular Level
Theoretical Framework of Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition
Aromatic L-amino acid decarboxylase (AADC, EC 4.1.1.28), also known as DOPA decarboxylase, is a homodimeric enzyme essential for the synthesis of the neurotransmitters dopamine (B1211576) and serotonin. wikipedia.orgnih.gov The enzyme's catalytic activity is dependent on its cofactor, pyridoxal (B1214274) phosphate (B84403) (PLP), the active form of vitamin B6. wikipedia.org The inhibition of this enzyme by Carbidopa (B1219) is a critical mechanism for increasing the central bioavailability of L-DOPA.
The human AADC enzyme is a homodimer where each subunit contributes to the formation of two active sites located at the dimer interface. nih.govnih.gov X-ray crystallographic studies of the human AADC apoenzyme (PDB ID: 3RBL) reveal an open conformation where the active sites are exposed to the solvent. nih.govrcsb.org Upon binding of the PLP cofactor, the enzyme undergoes a significant conformational change, bringing the subunits closer to form the active, closed holoenzyme (PDB ID: 8OR9). wikipedia.orgrcsb.org
The active site contains the PLP cofactor, which is covalently bound to a specific lysine (B10760008) residue (Lys-303) via a Schiff base linkage in the resting state of the enzyme. wikipedia.org When a substrate, such as L-DOPA, enters the active site, its amino group displaces the lysine to form a new Schiff base with PLP. This molecular recognition is crucial for positioning the substrate's carboxyl group correctly for the subsequent decarboxylation reaction. wikipedia.org The active form of Carbidopa Ethyl Ester, Carbidopa, acts as a substrate analog and is recognized by the active site. For the prodrug itself, the ethyl ester group would sterically hinder proper binding within the catalytic pocket, necessitating its prior hydrolysis to the active Carbidopa molecule. mdpi.comnih.gov
The primary mechanism by which Carbidopa inhibits AADC is through the formation of a stable, essentially irreversible covalent bond with the PLP cofactor. Carbidopa contains a hydrazine (B178648) (-NHNH2) functional group. nih.gov This hydrazine group is highly reactive toward the aldehyde group of the PLP cofactor within the enzyme's active site.
The reaction is a condensation reaction that forms a stable hydrazone linkage. nih.govnih.gov This event effectively sequesters the PLP cofactor, rendering it unavailable for its normal catalytic role in the decarboxylation of L-DOPA. By forming this stable hydrazone, Carbidopa acts as an irreversible inhibitor, inactivating the AADC enzyme. wikipedia.org
Comparative Enzymatic Inhibition Kinetics of Related Compounds
For comparison, Benserazide is another peripheral AADC inhibitor that, like Carbidopa, is used to prevent the peripheral conversion of L-DOPA. wikipedia.orgnih.govnih.gov Studies have shown that both inhibitors effectively decrease AADC activity. nih.gov
| Compound | Target/System | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Carbidopa | NCI-H146 Small Cell Lung Carcinoma Cells | 12 ± 1 µM | nih.gov |
| Carbidopa | NCI-H209 Small Cell Lung Carcinoma Cells | 22 ± 5 µM | nih.gov |
| Carbidopa | NCI-H727 Lung Carcinoid Cells | 29 ± 2 µM | nih.gov |
| alpha-Monofluoromethyldopa (MFMD) | NCI-H727 Lung Carcinoid Cells | 56 ± 6 µM | nih.gov |
Interactions with Other Enzymatic Systems and Biochemical Pathways
While the primary target of Carbidopa is AADC, its chemical structure allows for potential interactions with other biochemical systems, particularly in the context of in vitro assays.
Peroxidase-based assays are commonly used in biochemistry to detect hydrogen peroxide (H2O2). These assays typically involve a peroxidase enzyme that uses H2O2 to oxidize a chromogenic substrate, resulting in a measurable color change. However, these assays are susceptible to interference from reducing agents.
Carbidopa contains a dihydroxyphenyl moiety, which is structurally similar to catechols. This structure can act as a reducing agent. In a peroxidase-based assay, a reducing agent can interfere by directly reducing the oxidized chromogenic substrate back to its colorless form. This reaction effectively competes with the color-forming reaction, leading to an underestimation of the H2O2 present. Therefore, it is anticipated that both Carbidopa and its ethyl ester derivative could interfere with peroxidase-based assays due to the reducing nature of their dihydroxyphenyl group.
Structural Insights from Crystallographic Studies of Enzyme-Inhibitor Complexes (related compounds)
High-resolution crystal structures of human AADC provide a detailed view of the enzyme's architecture and the conformation of its active site. nih.govrcsb.org The structure of human holoAADC has been solved, revealing the precise arrangement of amino acid residues that form the catalytic pocket and bind the PLP cofactor. rcsb.org
Furthermore, the crystal structure of human AADC has been determined in complex with the substrate analog L-DOPA methyl ester. nih.gov This structure captures the enzyme in a catalytically relevant state, showing a highly flexible catalytic loop in a closed conformation that envelops the substrate analog within the active site. This "induced fit" mechanism is essential for catalysis. rcsb.org Although a specific crystal structure of Carbidopa Ethyl Ester within the AADC active site is not available, the structure with the L-DOPA methyl ester analog provides a robust model for how similar molecules are recognized and bound. The binding of an inhibitor like Carbidopa, following its generation from the ethyl ester prodrug, would similarly stabilize a closed, inactive conformation of the enzyme, preventing substrate access and catalysis.
Theoretical Implications of Esterification on Enzyme Binding Affinity
The transformation of the carboxylic acid moiety in carbidopa to an ethyl ester in Carbidopa Ethyl Ester Hydrochloride Salt introduces significant modifications to the molecule's physicochemical properties, which are theoretically expected to alter its binding affinity for the active site of DOPA decarboxylase (DDC). While direct experimental binding studies on this specific ester are not extensively available in public literature, a robust theoretical framework can be constructed based on the well-understood mechanism of carbidopa's interaction with DDC and the principles of medicinal chemistry.
Carbidopa, a potent inhibitor of DDC, functions by forming a stable hydrazone linkage with the pyridoxal 5'-phosphate (PLP) cofactor within the enzyme's active site. nih.govrcsb.orgnih.gov This covalent bond is a primary determinant of its inhibitory activity. In addition to this covalent interaction, the binding of carbidopa is further stabilized by a series of non-covalent interactions between the inhibitor and amino acid residues in the active site. The catechol ring of carbidopa is deeply embedded in a hydrophobic pocket, and its carboxylate group is believed to form crucial ionic and hydrogen bonds.
The esterification of the carboxyl group to form this compound theoretically impacts these key interactions in several ways:
Loss of Ionic Interaction: The negatively charged carboxylate group of carbidopa is thought to interact with positively charged or polar residues in the active site of DDC. The conversion of this group to a neutral ethyl ester eliminates this potential for a strong ionic bond. This loss of a key electrostatic interaction would be expected to significantly reduce the binding affinity of the molecule.
Alteration of Hydrogen Bonding: The carboxylic acid group of carbidopa can act as both a hydrogen bond donor and acceptor. The ester group, while still capable of acting as a hydrogen bond acceptor through its carbonyl oxygen, loses the ability to donate a hydrogen bond from the hydroxyl group. This change in hydrogen bonding potential could disrupt the intricate network of interactions that stabilize the inhibitor within the active site.
Increased Lipophilicity: Esterification generally increases the lipophilicity of a molecule. While this property can sometimes enhance passage through biological membranes, its effect on enzyme binding is context-dependent. Within the specific microenvironment of the DDC active site, an increase in lipophilicity in the region of the original carboxylate group may not be favorable for optimal binding, particularly if this region is more polar in nature.
These theoretical considerations are supported by computational studies on carbidopa analogues, which have demonstrated that modifications to the carbidopa structure can significantly impact its binding affinity for DDC. researchgate.net While these studies may not have focused specifically on the ethyl ester, they reinforce the principle that the structural integrity of the carbidopa molecule, including the presence of the free carboxylic acid, is crucial for its potent inhibitory activity.
The following table summarizes the key molecular interactions of carbidopa with the DDC active site and the theoretical impact of esterification:
| Interaction Type | Carbidopa Moiety Involved | DDC Active Site Component | Theoretical Impact of Ethyl Esterification |
| Covalent Bonding | Hydrazine group | Pyridoxal 5'-phosphate (PLP) cofactor | Unlikely to be directly affected. |
| Ionic Bonding | Carboxylate group | Positively charged/polar amino acid residues | Elimination of the interaction, leading to reduced binding affinity. |
| Hydrogen Bonding | Carboxylate group (donor & acceptor) | Polar amino acid residues | Altered hydrogen bond network, potentially weakening the interaction. |
| Hydrophobic Interactions | Catechol ring | Hydrophobic pocket | Likely to be maintained. |
| Steric Fit | Overall molecule | Active site topography | Potential for steric hindrance from the ethyl group, leading to a poorer fit. |
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical (QM) Studies of Conformational Preferences and Electronic Structure
Quantum mechanical methods are essential for understanding the intrinsic properties of a molecule, such as its most stable three-dimensional shape (conformation) and the distribution of its electrons.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. Studies on Carbidopa (B1219) have employed DFT to explore its conformational possibilities and electronic properties.
Researchers have performed tight geometry optimizations on Carbidopa using DFT at the B3LYP/6-311++G** level of theory. researchgate.net This analysis revealed a shallow potential energy surface (PES), indicating the presence of several stable conformations (local minima) that are very close in energy. researchgate.net The identification of the most stable structure, or global minimum, is crucial as the molecule's shape is believed to be key to its biological activity, particularly its ability to inhibit the DOPA Decarboxylase enzyme through shape recognition. researchgate.net
Further DFT studies have been used to calculate the theoretical infrared (IR) absorption spectrum of Carbidopa. researchgate.net By employing different functionals such as LDA/PWC, GGA/PBE, and GGA/BLYP, researchers can predict vibrational frequencies corresponding to specific molecular motions. researchgate.net These theoretical spectra help in interpreting experimental data and understanding the molecule's structural dynamics. Analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), also provides insights into the molecule's reactivity and intramolecular charge transfer capabilities. researchgate.net
Table 1: DFT Functionals Used in Carbidopa Studies
| DFT Functional | Application | Reference |
|---|---|---|
| B3LYP/6-311++G** | Geometry Optimization, Conformational Analysis | researchgate.net |
| LDA/PWC | IR Spectrum Calculation | researchgate.net |
| GGA/PBE | IR Spectrum Calculation | researchgate.net |
Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis
While DFT can identify stable conformations, Molecular Dynamics (MD) simulations are necessary to understand how the molecule behaves over time at a given temperature. MD simulations model the movements of atoms and molecules, providing a dynamic picture of conformational changes. mdpi.comdntb.gov.ua
Given the flat potential energy surface of Carbidopa identified by DFT, MD simulations are particularly important. researchgate.net DFT-based MD simulations have been launched to explore the conformational space of Carbidopa extensively. researchgate.net In one study, two separate MD simulations were run, each for 35,000 points, covering a total trajectory of 10.5 picoseconds. researchgate.net This analysis allows for the observation of transitions between different low-energy conformations, providing a more realistic understanding of the molecule's flexibility and the shapes it is likely to adopt in a biological environment. researchgate.net This dynamic view is critical for understanding how the molecule might interact with and adapt to the active site of an enzyme. nih.gov
Quantum Chemical Topology Approaches (QTAIM) for Electron Density Distribution Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the electron density distribution of a molecule to characterize its chemical bonds. researchgate.net By examining the topology of the electron density, one can identify bond critical points (BCPs) and analyze their properties to determine the nature of atomic interactions (e.g., covalent vs. ionic).
QTAIM has been applied to the global minimum energy structure of Carbidopa to extract and analyze its quantum chemical topology features. researchgate.net This analysis provides a detailed map of how electron density is distributed across the molecular framework, offering insights into the strength and nature of its chemical bonds. This information is fundamental for understanding the molecule's stability and reactivity. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Bonding Characteristics
Natural Bond Orbital (NBO) analysis is another method used to study bonding and electronic structure. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
Table 2: Summary of Computational Analyses on Carbidopa
| Analysis Method | Purpose | Key Findings for Carbidopa | Reference |
|---|---|---|---|
| DFT | Determine stable conformations and electronic properties. | Shallow potential energy surface with multiple low-energy minima. | researchgate.net |
| MD | Analyze dynamic conformational changes over time. | Provides a trajectory of molecular motion, exploring transitions between conformers. | researchgate.net |
| QTAIM | Analyze electron density distribution and bonding. | Characterizes the quantum chemical topology and nature of chemical bonds. | researchgate.net |
| NBO | Analyze intramolecular and intermolecular bonding. | Reveals detailed information on donor-acceptor interactions and charge transfer. | researchgate.net |
Predictive Modeling of Molecular Interactions
Computational methods are also used to predict how a molecule like Carbidopa or its derivatives might interact with biological targets. Molecular docking is a key technique in this area.
Induced fit docking simulations have been performed for fluorinated analogues of L-carbidopa to predict their interaction with the DOPA decarboxylase (DDC) enzyme. nih.gov These simulations model how the ligand (the drug molecule) and the protein's active site can change shape to accommodate each other, providing a more accurate prediction of binding. nih.gov Such studies have highlighted that for efficient binding to the DDC active site, the presence of at least one hydroxyl group on the aromatic ring of the Carbidopa analogue is crucial. nih.gov These predictive models are invaluable in the rational design of new, potentially more effective enzyme inhibitors. nih.gov
Emerging Research Applications and Future Directions in Chemical and Biochemical Sciences
Development of Novel Analytical Probes and Standards
Carbidopa (B1219) Ethyl Ester Hydrochloride Salt serves as a critical reference material in the development and validation of analytical methods. synzeal.com As a known impurity and ester analogue of Carbidopa, its availability in a highly purified form is essential for ensuring the accuracy and reliability of quality control (QC) procedures for the parent drug. daicelpharmastandards.comchemicea.com
In analytical chemistry, reference standards are used to identify and quantify substances. Carbidopa Ethyl Ester is employed in chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to accurately identify and quantify this specific impurity in bulk Carbidopa or its formulations. synzeal.comthepharmajournal.comthepharmajournal.com The development of sensitive LC-MS/MS methods for Carbidopa and its metabolites often requires the use of esterified analogues as internal standards or for method validation to ensure selectivity and specificity. mdpi.comnih.gov For instance, robust bioanalytical methods have been developed to simultaneously measure Levodopa (B1675098), its esters like Levodopa Methyl Ester, and Carbidopa in plasma, highlighting the importance of having corresponding ester standards for validation. mdpi.comnih.gov
The role of Carbidopa Ethyl Ester as an analytical standard is multifaceted, contributing significantly to pharmaceutical quality control and research. Its use ensures that analytical methods can reliably distinguish the active pharmaceutical ingredient from its related substances.
Table 1: Role of Carbidopa Ethyl Ester Hydrochloride Salt in Analytical Science
| Application Area | Specific Use | Technique(s) | Research Goal |
|---|---|---|---|
| Pharmaceutical QC | Impurity Standard | HPLC, UPLC | To detect and quantify the presence of the ethyl ester impurity in Carbidopa drug substance. synzeal.comdaicelpharmastandards.com |
| Method Development | Reference Material | RP-HPLC, LC-MS/MS | To validate the specificity, linearity, and accuracy of new analytical methods for Carbidopa and related compounds. synzeal.comthepharmajournal.com |
| Bioanalytical Studies | Analyte Analogue | LC-MS/MS | To serve as a reference point or internal standard in pharmacokinetic studies involving Carbidopa and its prodrugs. mdpi.comnih.gov |
Exploration in In Vitro Enzymatic Assay Development and Optimization
The primary mechanism of Carbidopa is the inhibition of the DOPA decarboxylase (DDC) enzyme. nih.gov Consequently, Carbidopa and its analogues are invaluable tools for the in vitro study of this enzyme class. While direct studies citing the use of Carbidopa Ethyl Ester in enzymatic assays are not prevalent, its structural similarity to Carbidopa makes it a compound of significant interest for such research.
In vitro enzymatic assays are used to determine the activity and inhibition kinetics of enzymes like DDC. nih.govnih.gov Carbidopa Ethyl Ester can be explored in these assays as a potential prodrug inhibitor. Researchers could investigate its rate of hydrolysis to Carbidopa under various biological conditions and its subsequent interaction with DDC. Such studies would provide insight into the structure-activity relationships of Carbidopa derivatives and could help in optimizing assay conditions for screening new potential DDC inhibitors. Furthermore, studies have examined the inhibitory effects of Carbidopa on other enzymes, such as tryptophan oxygenase and kynureninase, suggesting that its derivatives could also be used to probe the specificity of these enzymatic pathways. nih.gov
The development of enzyme-linked immunosorbent assays (ELISAs) for quantifying DDC levels in biological samples further underscores the need for well-characterized inhibitors and related molecules to validate these diagnostic tools. abbexa.comassaygenie.com
Theoretical Design and Synthesis of Chemically Modified Analogues for Research Tools
The chemical structure of Carbidopa Ethyl Ester serves as a scaffold for the theoretical design and synthesis of novel research tools. By modifying the ester group, the aromatic ring, or the hydrazine (B178648) moiety, chemists can create a library of analogues with tailored properties for specific research applications.
One area of active research is the synthesis of fluorinated analogues of Carbidopa. nih.gov Fluorination can enhance metabolic stability and alter binding affinities, potentially leading to more potent or selective DDC inhibitors for research purposes. nih.gov The synthesis of these novel compounds often starts from β-keto esters, which are versatile precursors for creating complex molecular structures with high enantioselectivity. researchgate.netucr.edu
Computational chemistry plays a pivotal role in this process. Techniques like molecular docking and quantum mechanics/molecular dynamics (QM/MD) simulations are used to predict how newly designed analogues will interact with the active site of the DDC enzyme. nih.govnih.govworldscientific.com For example, induced fit docking simulations have been performed on novel Carbidopa analogues to understand the structural requirements for efficient binding, such as the necessity of hydroxyl groups on the aromatic ring and how fluorination can fix the ligand's position in the active site. nih.gov These theoretical predictions guide synthetic efforts, making the discovery of new research probes more efficient.
Unexplored Areas in Chemical Synthesis and Reaction Optimization
The synthesis of Carbidopa and its esters, including the ethyl ester, presents opportunities for chemical innovation. Existing synthetic routes often begin with materials like arylacetone or protected L-tyrosine derivatives and involve multi-step processes. ucla.eduwikipedia.org A key intermediate in some syntheses is methyldopa (B1676449) ester (either methyl or ethyl), which is then converted to the corresponding hydrazine derivative. google.comgoogle.com
One unexplored area is the application of modern catalytic methods to streamline these syntheses. For example, developing novel asymmetric catalysts for the α-amination of β-keto esters could lead to more efficient and highly enantioselective routes to Carbidopa precursors. researchgate.net
Furthermore, there is a growing emphasis on "green chemistry" in pharmaceutical synthesis. patsnap.com Future research could focus on optimizing existing reaction conditions for Carbidopa Ethyl Ester synthesis by:
Solvent Selection: Replacing traditional solvents like dichloromethane (B109758) with more environmentally benign alternatives. google.comgoogle.com
Temperature Optimization: Investigating lower reaction temperatures to reduce energy consumption and minimize side-product formation. google.com
Catalyst Efficiency: Exploring heterogeneous catalysts that can be easily recovered and reused, reducing waste.
Opportunities in Advanced Spectroscopic and Computational Characterization
Thorough characterization of this compound is fundamental to its use as a research standard. While standard analytical data is typically provided by suppliers, there are significant opportunities for more advanced characterization to provide a deeper understanding of its chemical and physical properties. synzeal.comdaicelpharmastandards.com
Advanced spectroscopic techniques can offer detailed structural insights. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, for example, could be used to unambiguously assign all proton and carbon signals and confirm the compound's connectivity. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for confirming the elemental composition. mdpi.comresearchgate.net The fragmentation patterns observed in tandem MS/MS experiments can be used to elucidate the structure of the molecule and its degradation products. mdpi.comnih.gov
In the computational sphere, Density Functional Theory (DFT) calculations can be employed to investigate the compound's electronic structure, conformational preferences, and spectroscopic properties. worldscientific.comresearchgate.net Such studies, which have been performed on Carbidopa, can predict the global minimum energy structure and analyze the electron density distribution. worldscientific.comresearchgate.net Applying these advanced computational methods to Carbidopa Ethyl Ester would provide a comprehensive theoretical understanding to complement experimental data, solidifying its role as a well-characterized standard for chemical and biochemical research.
Table 2: Advanced Characterization Techniques for Carbidopa Ethyl Ester
| Technique | Type | Information Provided | Potential Research Application |
|---|---|---|---|
| 2D-NMR Spectroscopy | Spectroscopic | Detailed atomic connectivity and spatial relationships. | Unambiguous structural confirmation for use as a primary reference standard. |
| LC-MS/MS | Spectroscopic | Molecular weight, fragmentation patterns, and quantification. | Development of highly sensitive bioanalytical methods; structural elucidation of metabolites. mdpi.comnih.gov |
| High-Resolution MS | Spectroscopic | Precise mass and elemental composition. | Definitive confirmation of chemical formula for new synthetic batches. |
| DFT Calculations | Computational | Electronic structure, conformational analysis, predicted spectra. | Understanding molecular stability and reactivity; correlating structure with enzyme interaction. worldscientific.com |
| Molecular Dynamics | Computational | Conformational flexibility and solvent interactions over time. | Simulating behavior in biological environments to predict bioavailability for in vitro assays. researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Carbidopa Ethyl Ester Hydrochloride Salt, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves esterification of Carbidopa with ethyl alcohol under acidic conditions (e.g., HCl), followed by recrystallization for purification . To optimize purity, use HPLC (≥95% purity threshold) and NMR to confirm structural integrity. Adjust reaction time and temperature to minimize byproducts like unreacted Carbidopa or ester hydrolysis products .
Q. How can solubility and stability of this compound be experimentally determined for in vitro studies?
- Methodological Answer : Conduct solubility assays in water, DMSO, and physiological buffers (e.g., PBS) using gravimetric or spectrophotometric methods. For stability, perform accelerated degradation studies under varying pH (1–12), temperatures (4°C–40°C), and light exposure, monitoring via LC-MS to identify degradation products .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- HPLC for purity assessment and quantification.
- NMR (¹H/¹³C) for structural confirmation.
- Mass spectrometry (MS) to verify molecular weight and detect impurities.
- X-ray diffraction (XRD) for crystalline structure analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different in vivo models?
- Methodological Answer : Conduct species-specific metabolite profiling using LC-MS/MS to identify interspecies metabolic differences. Validate findings with in vitro hepatocyte assays and physiologically based pharmacokinetic (PBPK) modeling to account for variables like enzyme activity and tissue distribution .
Q. What strategies minimize batch-to-batch variability in this compound synthesis for sensitive bioassays?
- Methodological Answer : Implement strict quality control (QC) protocols:
- Peptide content analysis to ensure consistent active ingredient concentration.
- Elemental analysis to verify salt stoichiometry (HCl content).
- Karl Fischer titration to control water content.
Batch variability can be further reduced by optimizing reaction stoichiometry and using controlled crystallization conditions .
Q. How can enantiomeric purity of this compound be ensured during synthesis?
- Methodological Answer : Employ chiral chromatography (e.g., using Chiralpak® columns) to separate enantiomers. Alternatively, use enzymatic resolution with esterases to selectively hydrolyze undesired enantiomers. Validate purity via polarimetry or circular dichroism (CD) spectroscopy .
Q. What experimental designs are recommended for studying the interaction of this compound with monoamine oxidase (MAO) isoforms?
- Methodological Answer : Use recombinant MAO-A/MAO-B enzymes in inhibition assays with varying substrate concentrations (e.g., kynuramine). Determine IC₅₀ values via fluorometric or spectrophotometric methods. Pair with molecular docking studies to map binding interactions, referencing structural analogs like Benserazide·HCl .
Data Analysis and Reproducibility
Q. How should researchers address discrepancies in reported bioactivity data for this compound?
- Methodological Answer : Perform meta-analysis of existing studies, accounting for variables like assay type (e.g., cell-free vs. cell-based), salt concentration, and buffer composition. Validate conflicting results through independent replication under standardized conditions .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
